molecular formula C14H14N4S B6436654 4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 2549012-65-7

4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No. B6436654
CAS RN: 2549012-65-7
M. Wt: 270.35 g/mol
InChI Key: NTKVRNXHWLMYQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and its behavior under different conditions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine has a number of applications in scientific research. It has been used in the development of drugs, as an inhibitor of enzymes, and as a tool in the study of the structure and function of proteins. It has also been used in the study of the structure and function of DNA and RNA. This compound has been used in the study of the regulation of gene expression and the study of the structure and function of cell membranes. Additionally, this compound has been used in the study of the structure and function of viruses.

Advantages and Limitations for Lab Experiments

4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine has a number of advantages for lab experiments. It is relatively easy to synthesize, and its reaction conditions can be easily controlled. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. It can be toxic in high concentrations, and its effects on enzymes can vary depending on the specific enzyme.

Future Directions

There are a number of potential future directions for 4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine research. One potential direction is the development of drugs based on this compound. Another potential direction is the study of the effects of this compound on other enzymes and proteins. Additionally, further research into the anti-cancer properties of this compound could be beneficial. Finally, further research into the biochemical and physiological effects of this compound could be beneficial.

Synthesis Methods

4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is synthesized through a multi-step process. The first step involves the reaction of ethyl amine with pyrimidine, followed by the addition of benzothiazole to the reaction mixture. This results in the formation of this compound. The reaction conditions are carefully controlled to ensure the formation of the desired compound. The reaction can be carried out in either aqueous or organic medium, depending on the desired yield. The reaction is typically carried out at room temperature and is relatively fast.

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

4-ethyl-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-2-10-5-3-6-11-13(10)18-14(19-11)17-9-12-15-7-4-8-16-12/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKVRNXHWLMYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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